molecular formula C6H14N2O2S B13066830 (1-Methylpyrrolidin-2-yl)methanesulfonamide

(1-Methylpyrrolidin-2-yl)methanesulfonamide

Cat. No.: B13066830
M. Wt: 178.26 g/mol
InChI Key: YLGZTVKAABKAIC-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a pyrrolidine ring substituted with a methyl group at the 1-position and a methanesulfonamide group at the 2-position methyl substituent. This compound is of interest in medicinal chemistry due to the prevalence of sulfonamides in bioactive molecules and the pyrrolidine ring’s role in enhancing pharmacokinetic properties.

Properties

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

(1-methylpyrrolidin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-8-4-2-3-6(8)5-11(7,9)10/h6H,2-5H2,1H3,(H2,7,9,10)

InChI Key

YLGZTVKAABKAIC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CS(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylpyrrolidin-2-yl)methanesulfonamide typically involves the reaction of 1-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: (1-Methylpyrrolidin-2-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Core Structure Key Substituents/Functional Groups Reference
(1-Methylpyrrolidin-2-yl)methanesulfonamide Pyrrolidine 1-Methyl, 2-(methanesulfonamide)methyl Target Compound
(S)-(1-Allylpyrrolidine-2-yl)methanamine Pyrrolidine 1-Allyl, 2-methanamine
N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide Phenolic ring tert-Butyl, hydroxyl, methanesulfonamide
Sodium 2-methylprop-2-ene-1-sulphonate Alkene-sulfonate Sodium sulfonate, methylpropene
N-Methyl-1-[3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indol-5-yl]methanesulfonamide Indole-pyrrolidine hybrid Indole, methylpyrrolidinyl, methanesulfonamide

Key Observations :

  • The target compound’s aliphatic pyrrolidine contrasts with aromatic systems in and .
  • Sodium sulfonate () lacks the sulfonamide group but shares sulfonate functionality, influencing solubility and ionic character.

Physicochemical Properties

  • Solubility :
    • The target compound’s pyrrolidine and sulfonamide groups may enhance water solubility compared to aromatic sulfonamides (). Sodium sulfonate () is highly water-soluble due to ionic character .
  • Acidity :
    • Sulfonamides (pKa ~10-11) are less acidic than sulfonates (pKa ~1-2). Substituents like tert-butyl () may slightly modulate acidity via electron-donating effects .

Computational Insights

  • N-(5-(tert-butyl)-2-hydroxyphenyl)methanesulfonamide : DFT studies revealed a HOMO-LUMO gap of ~4.5 eV, indicating moderate reactivity. The hydroxyl and sulfonamide groups dominate frontier orbitals, influencing UV/Vis absorption .

Biological Activity

(1-Methylpyrrolidin-2-yl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyrrolidine ring, which contributes to its unique chemical reactivity and biological activity. The molecular formula is C₆H₁₃N₃O₂S, with a molecular weight of approximately 175.25 g/mol. The presence of the sulfonamide group enhances its ability to interact with various biological targets, making it a candidate for drug development.

Research indicates that this compound may act through several mechanisms:

  • Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For example, compounds with similar structures have been identified as inhibitors of carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance.
  • Receptor Modulation : The compound may also interact with various receptors, influencing cellular signaling pathways. This modulation can lead to therapeutic effects in conditions like hypertension and other cardiovascular diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits carbonic anhydrases and other enzymes involved in metabolic processes
Receptor InteractionModulates receptor activity affecting signaling pathways
Antimicrobial EffectsPotential activity against certain bacterial strains
Neuroprotective EffectsMay exhibit protective effects in neuroinflammation models

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Inhibition Studies : A study focusing on the inhibition of lysine-specific demethylase 1 (LSD1) demonstrated that sulfonamides, including derivatives of this compound, could achieve significant enzyme inhibition, showing promise for treating various cancers by modulating epigenetic factors .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound may provide neuroprotective benefits in models of neuroinflammation. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies have shown that the compound exhibits antimicrobial properties against specific bacterial strains, indicating potential use in developing new antibiotics .

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